(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile
Description
The compound (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile is a structurally complex acrylonitrile derivative featuring a thiazole core substituted with a 4-bromophenyl group and an acrylonitrile arm bearing a 4-hydroxy-3-methoxy-5-nitrophenyl moiety. The (E)-configuration of the acrylonitrile double bond is critical for its spatial arrangement and reactivity.
Properties
IUPAC Name |
(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3O4S/c1-27-17-8-11(7-16(18(17)24)23(25)26)6-13(9-21)19-22-15(10-28-19)12-2-4-14(20)5-3-12/h2-8,10,24H,1H3/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQORPJZLRSLFHK-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer properties. This article compiles various research findings, including synthesis methods, biological evaluations, structure-activity relationships (SAR), and case studies related to this compound.
Synthesis of the Compound
The synthesis of thiazole derivatives often involves the reaction of thiourea with appropriate halogenated phenyl compounds. For instance, the synthesis pathway for related compounds typically includes the following steps:
- Condensation : Reacting 4-bromophenyl derivatives with thiourea to form thiazole rings.
- Cyclization : Further reactions with substituted aromatic aldehydes yield the desired thiazole derivatives.
- Characterization : The products are characterized using techniques such as NMR and IR spectroscopy to confirm their structures.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that compounds similar to this compound demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.22 to 0.25 μg/mL, indicating strong bactericidal effects .
Anticancer Activity
Thiazole derivatives have also been evaluated for their anticancer potential. The compound has shown promising results in inhibiting cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin. For instance, specific modifications in the thiazole structure have been linked to enhanced cytotoxicity against various cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is heavily influenced by their structural components:
- Electron-donating groups : The presence of methoxy and hydroxyl groups on the phenyl ring enhances biological activity due to increased electron density.
- Bromine substitution : The bromine atom on the phenyl ring is crucial for maintaining potency against microbial and cancer cell lines .
A summary of SAR findings is presented in Table 1.
| Structural Feature | Effect on Activity |
|---|---|
| Hydroxyl Group | Increases solubility and bioavailability |
| Methoxy Group | Enhances electron density |
| Bromine Substitution | Essential for antimicrobial potency |
Case Studies
Several case studies have explored the efficacy of thiazole derivatives:
- Antimicrobial Evaluation : A study assessed a series of thiazole derivatives against clinical strains, revealing that modifications in the side chains significantly impacted antimicrobial activity.
- Anticancer Studies : Another investigation focused on the anticancer properties of thiazole derivatives in vitro, demonstrating selective toxicity towards cancer cells while sparing normal cells.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of thiazole derivatives with various aromatic amines. The characterization is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure and purity.
- Infrared (IR) Spectroscopy : Helps in identifying functional groups.
- X-ray Crystallography : Provides detailed structural information.
For instance, a study synthesized thiazole derivatives by reacting 4-bromo-acetophenone with thiosemicarbazide under acidic conditions, followed by cyclization to form the desired thiazole ring structure .
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit promising antimicrobial properties. In vitro studies have evaluated the effectiveness of this compound against various bacterial strains, showing significant activity particularly against Gram-positive bacteria. The following table summarizes the antimicrobial activity:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile has been evaluated using various cancer cell lines, including MCF7 (human breast adenocarcinoma). The Sulforhodamine B (SRB) assay was employed to determine cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15 |
| HeLa | 20 |
| A549 | 25 |
The results indicate that this compound exhibits notable cytotoxicity against breast cancer cells, suggesting its potential as a therapeutic agent in cancer treatment .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression. For example, using software like Schrodinger, researchers have identified key residues in receptor binding sites that interact favorably with the compound:
- Target Protein : Estrogen Receptor
- Binding Energy : -9.5 kcal/mol
- Key Interactions : Hydrogen bonds with critical amino acids and hydrophobic interactions that stabilize the binding.
These findings support the hypothesis that the compound may function through receptor modulation, potentially influencing pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The target compound shares a common backbone with several analogs:
- Thiazole ring : A central heterocyclic scaffold substituted with aryl groups.
- Acrylonitrile group : Provides conjugation and electron-withdrawing effects.
- Substituent diversity : Variants differ in halogenation (Br, Cl, F), nitro groups, and additional functional groups (hydroxy, methoxy).
Table 1: Comparison of Structural and Molecular Properties
Substituent Impact on Properties
- Hydroxy and methoxy groups : These substituents introduce hydrogen-bonding and steric effects, which could influence solubility and intermolecular interactions .
- Halogenation (Br vs. Cl) : Bromine’s larger atomic radius may enhance lipophilicity and π-stacking in crystallography compared to chlorine .
Computational Studies
Preparation Methods
Hantzsch Thiazole Cyclization
The thiazole ring was constructed via the reaction of 4-bromophenacyl bromide (1) with thioformamide (2) in acetic acid under reflux (80°C, 6 h). The mechanism proceeds through nucleophilic substitution at the α-carbon of the ketone by sulfur, followed by cyclodehydration to yield 4-(4-bromophenyl)thiazole-2-carbaldehyde (3) .
Reaction Conditions
Characterization of (3)
- IR (KBr): 1698 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
- ¹H NMR (DMSO-d₆): δ 9.82 (s, 1H, CHO), 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.69 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (s, 1H, thiazole-H).
Preparation of 4-Hydroxy-3-Methoxy-5-Nitrobenzaldehyde
Nitration of Isovanillin
Isovanillin (4) was nitrated using fuming nitric acid (HNO₃) in concentrated sulfuric acid at 0–5°C to afford 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5) . The nitro group was introduced meta to the hydroxyl and methoxy substituents, guided by the directing effects of the electron-donating groups.
Optimized Nitration Parameters
Characterization of (5)
- ¹H NMR (CDCl₃): δ 10.12 (s, 1H, CHO), 8.05 (s, 1H, Ar-H), 7.92 (s, 1H, Ar-H), 6.21 (s, 1H, OH), 3.95 (s, 3H, OCH₃).
- MS (ESI): m/z 212.03 [M+H]⁺.
Knoevenagel Condensation to Form the Acrylonitrile Bridge
Reaction of Thiazole-2-Carbaldehyde with Nitrophenylacetonitrile
A base-catalyzed condensation between 4-(4-bromophenyl)thiazole-2-carbaldehyde (3) and 4-hydroxy-3-methoxy-5-nitrophenylacetonitrile (6) was conducted in ethanol using piperidine (10 mol%) as a catalyst. The reaction proceeded via deprotonation of the acetonitrile’s α-hydrogen, nucleophilic attack on the aldehyde, and subsequent elimination of water to form the E-isomer.
Reaction Conditions
Characterization of Target Compound
- IR (KBr): 2215 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=C), 1520 cm⁻¹ (NO₂).
- ¹H NMR (DMSO-d₆): δ 8.65 (s, 1H, CH=C), 8.24 (d, J = 8.4 Hz, 2H, Ar-H), 7.88 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (s, 1H, thiazole-H), 7.41 (s, 1H, Ar-H), 7.33 (s, 1H, Ar-H), 6.12 (s, 1H, OH), 3.91 (s, 3H, OCH₃).
- ¹³C NMR (DMSO-d₆): δ 162.1 (C=O), 150.2 (C≡N), 148.7 (NO₂), 134.5–116.2 (aromatic carbons).
Stereochemical Control and E/Z Isomerism
The Knoevenagel condensation exclusively yielded the E-isomer due to thermodynamic stabilization of the trans-configuration, as confirmed by NOESY spectroscopy. The absence of coupling between the thiazole proton and the aryl protons in the NOESY spectrum validated the E-geometry.
Analytical Data and Pharmacological Screening
Purity and Stability
Biological Activity
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this acrylonitrile-thiazole hybrid compound?
- Methodological Answer : Synthesis requires sequential coupling of thiazole precursors (e.g., α-haloketones with thiourea) and acrylonitrile derivatives under controlled conditions. Critical parameters include:
- Temperature : 60–80°C for thiazole ring formation
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency
- Catalysts : Triethylamine or NaH for deprotonation during coupling
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity .
Q. Which spectroscopic techniques are essential for confirming the stereochemistry and functional group integrity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm), nitrile (C≡N at ~120 ppm), and methoxy groups (δ 3.8–4.1 ppm) .
- FT-IR : Confirm nitrile (C≡N stretch ~2220 cm⁻¹) and phenolic -OH (broad peak ~3400 cm⁻¹) .
- HPLC : Monitor isomer purity (E/Z ratio) using C18 columns and acetonitrile/water mobile phase .
Q. How do the electron-withdrawing (nitro) and donating (methoxy) substituents influence reactivity?
- Methodological Answer :
- Nitro group : Enhances electrophilic substitution on the aromatic ring, directing reactions to meta/para positions .
- Methoxy group : Stabilizes intermediates via resonance, reducing oxidation susceptibility .
- Bromophenyl moiety : Facilitates Suzuki-Miyaura cross-coupling for further derivatization .
Q. What are the stability challenges under ambient conditions, and how are they mitigated?
- Methodological Answer :
- Light sensitivity : Store in amber vials at -20°C to prevent nitro group degradation .
- Hydrolysis : Avoid aqueous buffers at pH >8 to protect the nitrile group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate anticancer potential?
- Methodological Answer :
- Biological assays : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination .
- Modifications : Replace bromophenyl with fluorophenyl or methyl groups to assess halogen/alkyl effects on cytotoxicity .
- Table : SAR trends for substituent effects:
| Substituent (R) | IC50 (μM) | LogP |
|---|---|---|
| 4-Bromophenyl | 12.3 | 3.1 |
| 4-Fluorophenyl | 18.7 | 2.8 |
| 4-Methylphenyl | 25.4 | 2.5 |
| Data from in vitro studies on analogous compounds |
Q. What computational strategies predict binding modes with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase) to identify H-bonding with hydroxy/methoxy groups .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess electrostatic potential maps for reactive sites .
Q. How do crystallization conditions affect polymorph formation?
- Methodological Answer :
- Solvent screening : Use slow evaporation in ethanol/water (7:3) to obtain single crystals for X-ray diffraction .
- Temperature gradient : Cooling from 50°C to 4°C at 0.5°C/hour minimizes twinning .
- Table : Polymorph characteristics:
| Form | Space Group | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|---|
| I | P21/c | 178–180 | 0.45 |
| II | C2/c | 165–167 | 0.82 |
| Data from SHELX-refined structures |
Q. What analytical approaches resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-response validation : Repeat assays with standardized protocols (e.g., 48-hour exposure, 10% FBS) to minimize variability .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
Key Research Gaps and Recommendations
- Mechanistic studies : Combine proteomics (e.g., SILAC) with kinase profiling arrays to map signaling pathways .
- Toxicology : Assess hepatotoxicity in zebrafish models using LC-MS/MS for metabolite quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
